6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine
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Overview
Description
6-fluoro-2-(p-tolyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by its fused bicyclic structure, which includes a pyridazine ring fused with an imidazole ring The presence of a fluorine atom at the 6th position and a p-tolyl group at the 2nd position further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-(p-tolyl)imidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of a suitable precursor, such as 2-aminopyridazine, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a p-tolylboronic acid derivative.
Industrial Production Methods
Industrial production of 6-fluoro-2-(p-tolyl)imidazo[1,2-b]pyridazine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-(p-tolyl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted imidazo[1,2-b]pyridazine derivatives
Scientific Research Applications
6-fluoro-2-(p-tolyl)imidazo[1,2-b]pyridazine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting enzymes involved in cancer cell proliferation.
Medicine: Studied for its potential therapeutic applications in treating diseases such as multiple myeloma and other cancers.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-fluoro-2-(p-tolyl)imidazo[1,2-b]pyridazine primarily involves its role as a kinase inhibitor. The compound binds to the ATP-binding site of kinases, thereby inhibiting their enzymatic activity. This inhibition can lead to the suppression of signaling pathways that promote cell growth and proliferation, making it a potential candidate for cancer therapy. The molecular targets include various kinases such as TAK1, which is involved in multiple myeloma cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but differ in the positioning of nitrogen atoms within the rings.
Imidazo[1,2-a]pyrimidines: Another class of compounds with a similar core structure but different functional groups and substitution patterns.
Uniqueness
6-fluoro-2-(p-tolyl)imidazo[1,2-b]pyridazine is unique due to the specific substitution pattern of the fluorine atom and the p-tolyl group, which can significantly influence its biological activity and selectivity as a kinase inhibitor. This distinct structure allows for targeted interactions with specific kinases, potentially leading to more effective therapeutic outcomes.
Properties
CAS No. |
122479-60-1 |
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Molecular Formula |
C13H10FN3 |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
6-fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C13H10FN3/c1-9-2-4-10(5-3-9)11-8-17-13(15-11)7-6-12(14)16-17/h2-8H,1H3 |
InChI Key |
UPNISCIBUZXEJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)F |
Origin of Product |
United States |
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